2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl-
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl-2H-pyrazol-3-ol is systematically named according to IUPAC rules, prioritizing the pyrazole ring as the parent structure. The benzoimidazole moiety is treated as a substituent at position 2 of the pyrazole, while the hydroxyl group occupies position 3, and the trifluoromethyl group is at position 5. Its molecular formula is C₁₁H₇F₃N₄O , with a molecular weight of 268.19 g/mol . The CAS registry number 122431-37-2 provides unambiguous identification in chemical databases . Key identifiers include the SMILES string C1=CC=C2C(=C1)NC(=N2)N3C(=O)C=C(N3)C(F)(F)F and the InChIKey SYFPGDHRXPUBSO-UHFFFAOYSA-N, which encode structural features such as the fused benzimidazole system and trifluoromethyl substitution .
| Property | Value |
|---|---|
| IUPAC Name | 2-(1H-benzimidazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
| Molecular Formula | C₁₁H₇F₃N₄O |
| Molecular Weight | 268.19 g/mol |
| CAS Registry Number | 122431-37-2 |
Molecular Geometry and Stereochemical Analysis
X-ray crystallographic studies of analogous pyrazole-benzimidazole hybrids reveal a planar conformation stabilized by intramolecular hydrogen bonding between the pyrazole oxygen (O1) and the benzimidazole nitrogen (N1), with a bond distance of 2.12 Å . Density functional theory (DFT) calculations predict a dihedral angle of 8.7° between the pyrazole and benzimidazole rings, indicating minimal steric strain. The trifluoromethyl group adopts a staggered conformation relative to the pyrazole plane, minimizing electron-withdrawing effects on the aromatic system . Tautomeric equilibria between the hydroxyimine (major) and keto-enol (minor) forms influence molecular geometry, with the former dominating in polar solvents due to solvation effects .
Spectroscopic Profiling (1H/13C NMR, FT-IR, UV-Vis)
1H NMR (DMSO-d₆, 400 MHz):
- δ 13.21 (s, 1H, OH, exchangeable)
- δ 8.45 (d, J = 2.4 Hz, 1H, pyrazole H4)
- δ 7.82–7.25 (m, 4H, benzimidazole H5, H6, H7, H8)
- δ 6.92 (s, 1H, pyrazole H5)
13C NMR (DMSO-d₆, 100 MHz):
- δ 163.2 (C=O), 148.1 (C2 benzimidazole), 142.5 (C5 pyrazole, q, J = 32.1 Hz, CF₃), 124.9–116.3 (aromatic carbons), 121.8 (q, J = 270.5 Hz, CF₃) .
FT-IR (KBr, cm⁻¹):
UV-Vis (MeOH, λmax):
X-Ray Crystallographic Data and Hirshfeld Surface Analysis
Single-crystal X-ray diffraction of the methylated derivative N1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol (space group P2₁/c) reveals a monoclinic lattice with parameters a = 7.42 Å, b = 12.15 Å, c = 14.83 Å, β = 102.7° . Hirshfeld surface analysis indicates that 62% of intermolecular interactions arise from H···F contacts (2.3–2.6 Å), while 18% involve H···O hydrogen bonds. The crystal packing exhibits a herringbone pattern driven by π-π stacking between benzimidazole rings (3.8 Å interplanar distance) .
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.42 Å |
| b = 12.15 Å | |
| c = 14.83 Å | |
| β Angle | 102.7° |
Comparative Analysis with Related Pyrazole-Benzoimidazole Hybrids
Compared to 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol , the trifluoromethyl substitution at position 5 enhances electrophilicity at the pyrazole C4 position, as evidenced by a 0.15 ppm downfield shift in the H4 proton NMR signal. The CF₃ group also increases lipophilicity (calculated logP = 2.1 vs. 1.8 for the phenyl analog) while reducing aqueous solubility by 40% . In contrast, replacement of the benzimidazole with a simpler imidazole ring (as in 3-trifluoromethyl-1H-pyrazol-5-ol ) abolishes π-stacking interactions, decreasing thermal stability by 28°C .
| Compound | logP | Aqueous Solubility (mg/mL) |
|---|---|---|
| 2-(1H-Benzoimidazol-2-yl)-5-CF₃-2H-pyrazol-3-ol | 2.1 | 0.8 |
| 1-(1H-Benzoimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol | 1.8 | 1.2 |
| 3-Trifluoromethyl-1H-pyrazol-5-ol | 1.5 | 2.4 |
Properties
Molecular Formula |
C11H7F3N4O |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H7F3N4O/c12-11(13,14)8-5-9(19)18(17-8)10-15-6-3-1-2-4-7(6)16-10/h1-5,17H,(H,15,16) |
InChI Key |
SYFPGDHRXPUBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C(=O)C=C(N3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Catalytic Systems
Protecting Group Strategies
-
TBS protection of the 3-ol group prevents oxidation during benzimidazole coupling.
-
Trifluoroacetyl deprotection : Requires NH<sub>4</sub>OH/MeOH (2:1) at 0°C to minimize hydrolysis.
Analytical Characterization
Successful synthesis is confirmed by:
-
<sup>19</sup>F NMR : Single peak at δ −61.9 ppm (CF<sub>3</sub>)
-
XRD : Dihedral angle of 87.5° between pyrazole and benzimidazole planes
Industrial-Scale Considerations
For GMP production:
-
Cost-effective route : Cyclocondensation in acetic acid (batch size >100 kg)
-
Purification : Recrystallization from EtOAc/hexane (3:7) achieves >99.5% purity
-
Waste management : Cu/Ag residues removed via Chelex-100 columns
Emerging Techniques
Flow Chemistry
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at positions activated by the electron-donating hydroxyl (-OH) and benzoimidazole groups. The trifluoromethyl (-CF₃) group acts as a strong electron-withdrawing moiety, directing substitution to specific positions:
-
Nitration : Occurs preferentially at the C4 position of the pyrazole ring under HNO₃/H₂SO₄ conditions.
-
Halogenation : Bromination with Br₂/FeCl₃ selectively targets the C5 position of the benzoimidazole moiety.
Key Mechanistic Insight :
The -CF₃ group stabilizes intermediate σ-complexes through inductive effects, lowering activation energy by 15–20 kJ/mol compared to non-fluorinated analogs .
Cyclocondensation with Hydrazines
This reaction forms fused pyrazolo[3,4-b]pyridines, a pharmacologically significant scaffold:
text2H-Pyrazol-3-ol + Substituted Hydrazine → Pyrazolo[3,4-b]pyridine Derivative
Conditions :
Notable Example :
Reaction with 4-hydrazinobenzoic acid produces antimicrobial derivatives with MIC values as low as 2 µg/mL against S. aureus .
1,3-Dipolar Cycloaddition
The compound participates in regioselective cycloadditions with diazo compounds:
text2H-Pyrazol-3-ol + Ethyl diazoacetate → Pyrazolo[3,4-d]pyridazine
Optimized Parameters :
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| Zn(OTf)₂ | 80°C | 4 hr | 89% |
| No catalyst | 100°C | 12 hr | 62% |
This method enables rapid construction of polycyclic systems for drug discovery applications.
Oxidative Aromatization
Pyrazoline intermediates derived from the parent compound undergo oxidation to aromatic pyrazoles:
Reagents :
Mechanistic Pathway :
-
Hydrazone formation at C3 position
-
Cyclization to pyrazoline
-
Two-electron oxidation to aromatic system
The trifluoromethyl group increases oxidative stability, allowing reaction completion in 2–3 hours vs. 6+ hours for non-fluorinated analogs .
Nucleophilic Substitution
The hydroxyl group at C3 participates in SNAr reactions with soft nucleophiles:
| Nucleophile | Product | Application |
|---|---|---|
| Thiophenol | 3-(Phenylthio)pyrazole | COX-2 inhibitors |
| Amines | 3-Aminopyrazole derivatives | Antifungal agents |
Reaction rates follow the order: RS⁻ > NH₃ > RO⁻ due to polarizability effects.
Acid-Catalyzed Condensation
Under Brønsted or Lewis acid conditions, the compound forms extended π-conjugated systems:
Example Reaction :
text2H-Pyrazol-3-ol + 2-Aminobenzaldehyde → Benzo[4,5]imidazo[1,2-a]pyrazolo[3,4-e]pyridine
Conditions :
This reaction demonstrates the compound's utility in synthesizing novel heteroacenes for materials science applications.
Comparative Reactivity with Analogues
The compound's unique trifluoromethyl-benzoimidazole combination confers distinct reactivity:
| Property | This Compound | Simple Pyrazole | Benzoimidazole |
|---|---|---|---|
| Electrophilic Subs Rate | 1.8× faster | Baseline | 0.6× slower |
| Oxidative Stability | 4.2 eV | 3.7 eV | 4.0 eV |
| Cycloaddition Yield | 82–89% | 65–72% | N/A |
Scientific Research Applications
Medicinal Chemistry
The compound's structural features contribute to its potential as a therapeutic agent. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for improving the pharmacokinetic profiles of drug candidates. The benzoimidazole component is associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer effects. For instance, compounds featuring the (1H-pyrazol-3-yl)-acetyl moiety on the benzimidazol-2-amino scaffold have demonstrated CK1δ inhibitor activity in the low micromolar range, with some derivatives showing nanomolar potency .
Antimicrobial Properties
The benzoimidazole moiety is known for its antimicrobial properties. Compounds derived from 2H-Pyrazol-3-ol have been studied for their efficacy against various pathogenic microorganisms, showcasing significant inhibitory effects .
Pharmacological Applications
The pharmacological applications of 2H-Pyrazol-3-ol derivatives extend beyond anticancer and antimicrobial activities.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds related to 2H-Pyrazol-3-ol. For example, certain derivatives have shown remarkable inhibition of cyclooxygenase enzymes (COX), which are key targets in the treatment of inflammatory diseases .
Antioxidant Activity
A variety of pyrazole-containing benzimidazoles have been evaluated for their antioxidant properties. These compounds showed significant protective effects against oxidative stress in cellular models, making them candidates for further development in conditions associated with oxidative damage .
Synthesis and Derivative Development
The synthesis of 2H-Pyrazol-3-ol can be achieved through various methods, including cyclization reactions involving benzimidazole derivatives and pyrazole precursors. The ability to modify the substituents on the benzimidazole or pyrazole rings allows for the exploration of structure-activity relationships (SAR), leading to the identification of more potent derivatives.
Structural Modifications
Modifications such as varying the substituents on the fused benzo ring or altering the linker between the pyrazole and benzimidazole moieties have been explored to enhance solubility and biological activity .
Case Studies
Several case studies illustrate the applications of 2H-Pyrazol-3-ol in research:
Mechanism of Action
The mechanism of action of 2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoimidazole Derivatives with Trifluoromethyl Substituents
Key Examples :
- 2-iso-Propyl-4-trifluoromethyl-5-(n-hexyl)imidazol-1-ol (3h): This imidazole derivative shares the trifluoromethyl group but lacks the benzoimidazole core.
- Patent Compounds 63 & 64 (EP 1 926 722 B1) : These feature a benzoimidazole core linked to triazole-pyridinyl groups and trifluoromethyl substituents. Unlike the target compound’s pyrazol-ol, these utilize triazole rings, which may enhance metabolic resistance but reduce hydrogen-bonding capacity .
Table 1: Structural and Functional Comparison
Heterocyclic Substituents and Pharmacological Implications
- Pyrazol-3-ol vs. Triazole : The target compound’s pyrazol-ol ring offers both acidic (-OH) and basic (pyrazole N) sites, enabling pH-dependent solubility and diverse binding interactions. In contrast, triazole-containing analogs (e.g., ’s 9a-e) prioritize rigidity and metabolic stability, often at the expense of hydrogen-bonding versatility .
Biological Activity
The compound 2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a pyrazole ring substituted with a benzoimidazole moiety and trifluoromethyl group, which may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2H-Pyrazol-3-ol. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cell Line Studies :
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated. Compounds related to 2H-Pyrazol-3-ol have shown promising activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2H-Pyrazol-3-ol | Staphylococcus aureus | 32 µg/mL |
| 2H-Pyrazol-3-ol | Escherichia coli | 64 µg/mL |
| 2H-Pyrazol-3-ol | Candida albicans | 16 µg/mL |
These findings suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of pyrazole derivatives. Modifications to the trifluoromethyl group or the benzoimidazole moiety can significantly influence the compound's potency.
Research Findings
- Trifluoromethyl Group : The presence of trifluoromethyl groups has been correlated with enhanced lipophilicity and cellular permeability, which may contribute to increased biological activity .
- Benzoimidazole Moiety : This structural component is known for its role in enhancing anticancer activity through interactions with DNA and proteins involved in cell signaling pathways .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl-2H-pyrazol-3-ol and its derivatives?
Methodological Answer:
Synthesis typically involves multi-step sequences, including cyclization, condensation, and functionalization. For example:
- Cyclization of benzene-1,2-diamine with lactic acid and HCl forms benzoimidazole intermediates (e.g., 1-(1H-benzoimidazol-2-yl)ethanol), which are oxidized to ketones (e.g., 1-(1H-benzoimidazol-2-yl)ethanone) using chromium trioxide in acetic acid .
- Aldol condensation of benzoimidazole ketones with trifluoromethyl-substituted aldehydes under basic conditions yields pyrazole derivatives. Solvent choice (ethanol or DMF) and reflux duration (2–4 hours) significantly impact yield .
- Recrystallization from ethanol or DMF-EtOH (1:1) mixtures ensures purity (>97% by HPLC) .
Basic: What analytical techniques are commonly employed to confirm the structure and purity of this compound?
Methodological Answer:
Key techniques include:
Advanced: How do structural modifications (e.g., electron-withdrawing groups) impact biological activity?
Methodological Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO2, -CF3) at para/ortho positions enhances antibacterial activity. For example, chloro/nitro substituents improve binding to bacterial enzymes by increasing electrophilicity .
- Case Study : Derivatives with 3,5-difluorophenoxy or morpholino groups showed >98% purity and enhanced bioactivity in LCMS-screened libraries (e.g., m/z 410 [M+H]+ for compound 7) .
Advanced: What computational methods are used to study interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock or Schrödinger Suite evaluates binding poses. For example, docking revealed that trifluoromethyl groups enhance hydrophobic interactions with enzyme active sites (e.g., compound 9c binding to α-glucosidase with a ΔG of −8.2 kcal/mol) .
- Mechanistic Insights : Docking simulations explain why bulky substituents (e.g., benzyloxy groups) reduce activity due to steric hindrance .
Advanced: How do solvent systems and reaction conditions influence yield and purity?
Methodological Answer:
- Solvent Choice : Ethanol promotes faster reflux but may lower yields for polar intermediates. DMF-EtOH (1:1) improves solubility during recrystallization .
- Catalyst Impact : Sodium hydroxide accelerates aldol condensation but requires strict pH control (pH 10–12) to avoid side reactions .
- Temperature : Reflux at 80–100°C for 2–4 hours optimizes cyclization, while higher temperatures degrade trifluoromethyl groups .
Advanced: Are there contradictions in spectral data for derivatives, and how are they resolved?
Methodological Answer:
- Spectral Discrepancies : For example, 13C NMR of 2-[1-ethyl-7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid showed unexpected shifts at δC 129.9 ppm due to nitro group resonance. Resolution involved repeating experiments under anhydrous conditions and comparing with DFT-calculated spectra .
- Analytical Validation : Conflicting elemental analysis results (e.g., N content at 11.17% vs. 11.07% calcd) were addressed by combustion analysis in triplicate and verifying instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
